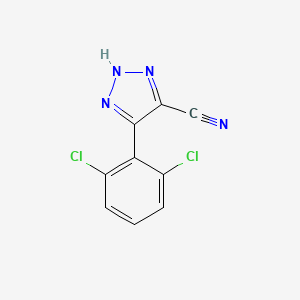

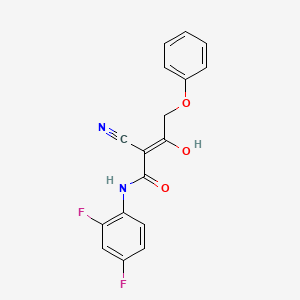

4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

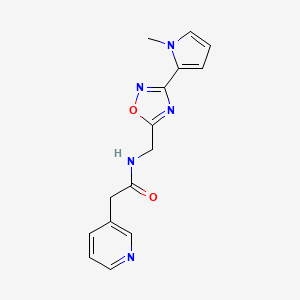

The compound “4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile” is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in a wide range of chemical entities, including pharmaceutical drugs, agrochemicals, and functional materials .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring substituted with a 2,6-dichlorophenyl group at the 4-position and a carbonitrile group at the 5-position. Detailed structural analysis would require experimental techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the dichlorophenyl and carbonitrile groups, as well as the electron-rich nature of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and carbonitrile groups would likely increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications

Synthetic Methodology and Compound Formation

The compound is part of a broader class of pyrimido [1,6-b]pyridazines, which have been synthesized through various methods . One approach involves the reaction of 5-amino-3,4-diphenylthieno [2,3-c]pyridazine-6-carboxamide with different reagents to yield derivatives.

Anticonvulsant and Immunosuppressive Activity

Some derivatives of 5-aminomethyl-6-/p-chlorophenyl/-4,5-dihydro-2H-pyridazin-3-one, a related compound, have shown anticonvulsant activity and immunosuppressive activity. This indicates potential applications in neurological and immune-related disorders.

Antimicrobial Activity

Compounds like pyrimido [1,6-b] [1,2,4]-triazine derivatives, related to 5- (2,6-Dichlorophenyl)-2-Methoxy-6H-Pyrimido [1,6-b]pyridazin-6-one, have been synthesized and evaluated for their antimicrobial properties. This suggests potential use in combating microbial infections.

Crystal and Biological Activity

The crystal structure of closely related compounds has been analyzed, revealing potential for moderate anticancer activity. This suggests that 4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile could have applications in cancer research.

Corrosion Inhibition

The compound, as part of the pyridazine family, has been studied for its inhibitory action against copper corrosion in nitric acid. This indicates potential applications in materials science and engineering.

6. Novel and Selective p38α Kinase Inhibition 5- (2,6-Dichlorophenyl)-2-Methoxy-6H-Pyrimido [1,6-b]pyridazin-6-one (VX-745) is a novel class of p38α inhibitors, demonstrating significant enzyme activity and selectivity. It possesses a favorable pharmacokinetic profile and shows promising results in models of inflammation.

Safety and Hazards

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by triazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name |

5-(2,6-dichlorophenyl)-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N4/c10-5-2-1-3-6(11)8(5)9-7(4-12)13-15-14-9/h1-3H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLVUZYDPDPIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=C2C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)